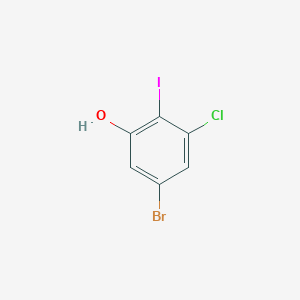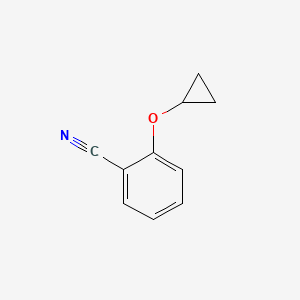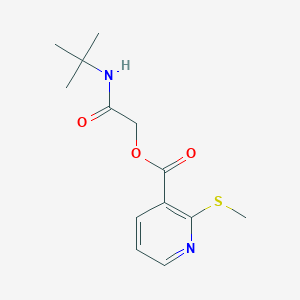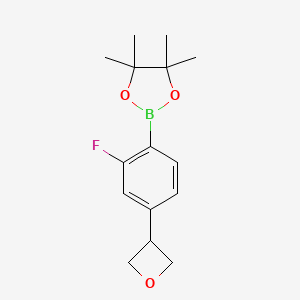
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include hexadecyloxy compounds, propoxy derivatives, and trimethylethanaminium chloride. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler molecules, typically involving the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce simpler hydrocarbons. Substitution reactions often result in the formation of new compounds with altered functional groups.
Applications De Recherche Scientifique
2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved are the subject of ongoing research, with the aim of understanding the compound’s full range of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((4-(2,3-Bis(hexadecyloxy)propoxy)-4-oxobutanoyl)oxy)-N,N,N-trimethylethanaminium chloride include other quaternary ammonium compounds with similar structural features. Examples include:
Cetyltrimethylammonium chloride: A widely used surfactant with antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C44H88ClNO6 |
|---|---|
Poids moléculaire |
762.6 g/mol |
Nom IUPAC |
2-[4-(2,3-dihexadecoxypropoxy)-4-oxobutanoyl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C44H88NO6.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-48-40-42(41-51-44(47)35-34-43(46)50-39-36-45(3,4)5)49-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h42H,6-41H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
SAELSIOHSUMNKA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCC(=O)OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13355279.png)
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355285.png)




![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol](/img/structure/B13355358.png)

![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
